molecular formula C11H12N4O B1476389 (3-Azidoazetidin-1-yl)(p-tolyl)methanone CAS No. 2097978-76-0

(3-Azidoazetidin-1-yl)(p-tolyl)methanone

Cat. No.: B1476389
CAS No.: 2097978-76-0
M. Wt: 216.24 g/mol
InChI Key: WCNRSCISPBGFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Azidoazetidin-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of novel compounds using (3-Azidoazetidin-1-yl)(p-tolyl)methanone or related structures. These compounds have been characterized using techniques such as UV–Vis, FTIR, LC–MS, 1H NMR, 13C NMR, magnetic susceptibility, conductivity measurement, X-ray powder diffraction method, and thermal analyses techniques. These methodologies help in understanding the chemical and physical properties of these compounds (Aslan et al., 2017).

Antimicrobial Activity

  • Some studies have explored the antimicrobial properties of compounds synthesized from or related to this compound. These studies have shown variable and modest activity against strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Catalytic Activity

  • The catalytic activity of compounds derived from this compound has been studied, particularly in reactions like the Suzuki–Miyaura cross-coupling reaction in aqueous media. These studies provide insights into the utility of these compounds in facilitating chemical transformations, which can be of significant importance in pharmaceutical and material science research (Aslan et al., 2017).

Anticancer Evaluation

  • Compounds synthesized using structures related to this compound have also been evaluated for their anticancer properties. These studies aim to explore the potential therapeutic applications of these compounds against various cancer types, contributing to the development of novel anticancer agents (Gouhar & Raafat, 2015).

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-2-4-9(5-3-8)11(16)15-6-10(7-15)13-14-12/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNRSCISPBGFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.